Lipophilicity vs. 6‑Formyluracil
6‑(Diethoxymethyl)uracil demonstrates significantly higher lipophilicity than 6‑formyluracil (the free aldehyde form). The computed XLogP3 values are −0.8 for 6‑(diethoxymethyl)uracil [1] versus −1.5 for 6‑formyluracil [2], a difference of +0.7 log units. This increased lipophilicity, conferred by the diethyl acetal protecting group, translates to improved solubility in organic solvents and altered partitioning behavior in synthetic and biological systems.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.8 |
| Comparator Or Baseline | 6-Formyluracil: XLogP3 = −1.5 |
| Quantified Difference | Δ XLogP3 = +0.7 (target is 0.7 log units more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem); values represent the neutral form |
Why This Matters
Higher lipophilicity enhances partitioning into organic phases during synthesis and may improve membrane permeability in cell-based assays, making procurement of the acetal form preferable when lipophilic character is desired.
- [1] PubChem. 6-(Diethoxymethyl)uracil. Compound Summary, CID 44720629. https://pubchem.ncbi.nlm.nih.gov/compound/16953-48-3. View Source
- [2] PubChem. 6-Formyluracil. Compound Summary, CID 70951. https://pubchem.ncbi.nlm.nih.gov/compound/70951. View Source
